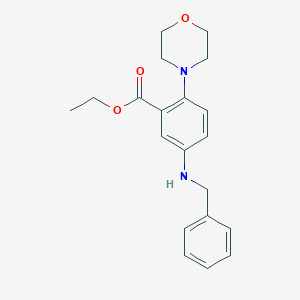
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzylamino group, a morpholinyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the benzylamino group through nucleophilic substitution. The morpholinyl group is then introduced via a subsequent reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and morpholinyl groups can facilitate binding to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the context of the study.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- Ethyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate
Uniqueness
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
ethyl 5-(benzylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-20(23)18-14-17(21-15-16-6-4-3-5-7-16)8-9-19(18)22-10-12-24-13-11-22/h3-9,14,21H,2,10-13,15H2,1H3 |
InChI Key |
CNJIDLKDXFILJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















